6-(2-methoxyphenyl)-5-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-(2-methoxyphenyl)-5-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one features a thiazolo[4,5-d]pyrimidin-7-one core with multiple functional groups:
- 2-Methoxyphenyl substituents at positions 6 (on the thiazolo-pyrimidine core) and on the piperazine ring.
- Phenylethyl group at position 3.
- Sulfanylidene group at position 2.
- Piperazine-linked oxoethylsulfanyl moiety at position 4.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O4S3/c1-41-26-14-8-6-12-24(26)35-18-20-36(21-19-35)28(39)22-44-32-34-30-29(31(40)38(32)25-13-7-9-15-27(25)42-2)45-33(43)37(30)17-16-23-10-4-3-5-11-23/h3-15H,16-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJQOFSFZNDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SC(=S)N4CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2-methoxyphenyl)-5-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazolopyrimidine scaffold, followed by the introduction of the methoxyphenyl, piperazinyl, and phenylethyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are crucial for achieving desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activity.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that thiazole-derived compounds exhibit significant anticonvulsant properties. For instance, thiazole-integrated pyrrolidinone analogues were synthesized and evaluated for their anticonvulsant activity using animal models. One study reported that a specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced seizure models, suggesting a promising avenue for the development of new anticonvulsant medications .
Anticancer Potential
The thiazolo-pyrimidine scaffold has also been explored for anticancer applications. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and melanoma (A375). The structure-activity relationship (SAR) analysis revealed that substituents such as electronegative groups significantly enhance anticancer activity . A notable study found that specific thiazole-pyrimidine derivatives exhibited high cytotoxicity against cancer cells while sparing normal cells .
Study on Anticonvulsant Activity
In a controlled study published in a pharmacological journal, researchers synthesized a series of thiazole-linked compounds and tested their anticonvulsant efficacy in picrotoxin-induced seizure models. The results indicated that certain derivatives not only provided protection against seizures but also exhibited minimal toxicity, making them potential candidates for further development as therapeutic agents .
Evaluation of Anticancer Efficacy
Another significant study focused on evaluating the anticancer properties of synthesized thiazolo-pyrimidine derivatives against various human cancer cell lines. The researchers reported that compounds with specific substitutions showed enhanced cytotoxic effects compared to standard chemotherapeutics. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy and reducing side effects associated with traditional cancer treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Research Findings and Inferred Properties
- Pharmacokinetics : The piperazine and phenylethyl groups suggest moderate lipophilicity (LogP ~3–4), balancing blood-brain barrier penetration and solubility .
- Bioactivity : Analogous compounds () exhibit antimicrobial, kinase inhibitory, or CNS-modulating activities. The target’s sulfanylidene group may enhance antioxidant or enzyme-inhibitory effects .
- Stability : The sulfanylidene moiety may confer susceptibility to oxidation, necessitating formulation adjustments .
Biological Activity
The compound 6-(2-methoxyphenyl)-5-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the thiazole moiety is significant due to its versatility in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Mechanism of Action : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
- Case Study : In a study involving Jurkat cells (a model for T-cell leukemia), the compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that it may be effective in treating certain types of leukemia.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored:
- Research Findings : A series of thiazole-integrated compounds demonstrated significant anticonvulsant activity in animal models. The presence of the methoxyphenyl group was crucial for enhancing this activity .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various assays:
- In Vitro Studies : The compound displayed inhibitory effects on pro-inflammatory cytokines in cultured macrophages, indicating potential utility in inflammatory diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : It has been shown to bind effectively to serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and could influence cancer-related behaviors .
- Molecular Dynamics : Molecular docking studies suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may enhance its efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this thiazolo-pyrimidinone derivative?
- Methodology :
- Stepwise heterocycle assembly : Use alcohol-based solvents (e.g., ethanol or methanol) for nucleophilic substitution reactions, as demonstrated in analogous thiadiazolo-pyrimidine syntheses .
- Thioether bond formation : Introduce the sulfanyl group via reaction of a thiol intermediate with a halogenated oxoethyl-piperazine precursor under inert conditions (N₂ atmosphere) to prevent oxidation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product.
- Key Parameters :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Optimize reaction time (typically 12–24 hrs) and temperature (78–100°C) for maximum yield (≥80%) .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Workflow :
NMR : Acquire ¹H and ¹³C NMR spectra (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between thione and pyrimidinone moieties) .
HRMS : Validate molecular weight (expected [M+H]⁺: ~700–720 Da) with <2 ppm error .
- Data Interpretation :
- Compare spectral data with structurally related piperazine-thiazolo hybrids (e.g., shifts in aromatic regions for substituted phenyl groups) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Screening Pipeline :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Assess binding to kinases or phosphodiesterases using fluorescence polarization or SPR .
- Controls : Include reference drugs (e.g., celecoxib for anti-inflammatory activity ).
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Methods :
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDE5 or kinase domains) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Gaussian-based descriptors .
- Validation :
- Compare predicted vs. experimental IC₅₀ values (R² >0.7 indicates reliability) .
Q. How to resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?
- Troubleshooting Strategies :
- ADME profiling : Use SwissADME to predict bioavailability (%ABS <30% may explain poor in vivo performance) .
- Metabolite identification : Perform LC-MS/MS on plasma samples to detect rapid degradation (e.g., piperazine ring oxidation) .
- Formulation optimization : Encapsulate in PEGylated liposomes to enhance solubility and half-life .
Q. What orthogonal techniques validate target engagement in cellular assays?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
